molecular formula C20H19ClN4O4S2 B2738737 N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 868976-55-0

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2738737
CAS No.: 868976-55-0
M. Wt: 478.97
InChI Key: GNTBJWBSDGEWSP-UHFFFAOYSA-N
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Description

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN4O4S2 and its molecular weight is 478.97. The purity is usually 95%.
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Biological Activity

The compound N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Exhibiting cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Anticonvulsant : Showing potential in seizure control.
  • Antidiabetic : Demonstrating blood glucose-lowering effects.

The presence of the thiadiazole ring enhances lipophilicity and bioavailability, allowing these compounds to interact effectively with biological targets such as DNA and proteins .

The biological activity of thiadiazole derivatives is often attributed to their ability to form hydrogen bonds and engage in π–π stacking interactions with target biomolecules. This interaction facilitates the inhibition of critical enzymes or receptors involved in disease processes . The specific compound under consideration likely exhibits similar mechanisms due to its structural components.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance:

  • Compounds with the 1,3,4-thiadiazole moiety demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL for certain derivatives .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli47.5
Pseudomonas aeruginosaVaries

Anticancer Activity

The anticancer potential is highlighted by studies showing that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
Cancer Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)0.28
HepG2 (Liver)9.6
A549 (Lung)Not specified

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of 2-amino-thiadiazole derivatives against various pathogens. Results indicated that modifications at the amine group significantly affected antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that the introduction of specific substituents on the thiadiazole ring could enhance antiproliferative activity against different cancer types, including breast and liver cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiadiazole derivatives suggests that:

  • The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
  • Modifications on the benzamide portion can influence lipophilicity and cellular uptake.

This relationship is crucial for designing more potent derivatives with improved therapeutic profiles.

Properties

IUPAC Name

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTBJWBSDGEWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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